molecular formula C7H6F3NO3S B3017749 4-(Trifluoromethylsulfonylamino)phenol CAS No. 27572-71-0

4-(Trifluoromethylsulfonylamino)phenol

Cat. No. B3017749
CAS RN: 27572-71-0
M. Wt: 241.18
InChI Key: KMVWJIAZVARRFQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonylamino)phenol is a compound that can be associated with various chemical reactions and possesses unique physical and chemical properties. It is related to the broader class of trifluoromethylsulfonate salts and phenol derivatives, which have been extensively studied for their reactivity and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to convert phenols to aryl fluorides through aryl fluorosulfonate intermediates . Additionally, trifluoromethylsulfonate salts have been prepared and characterized, as seen in the synthesis of trifluoromethylsulfonate salts of 2-[(3-chloropyridinium-2-yl)hydrazonomethyl]-6-methoxyphenol and its metal complexes . These methods highlight the versatility of trifluoromethylsulfonate groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of phenol derivatives, such as phenol-2,4-disulfonic acid dihydrate, has been elucidated using X-ray structure analysis, revealing the presence of short hydrogen bonds and weak interactions involving the phenol OH group . These structural insights are crucial for understanding the reactivity and properties of related compounds like this compound.

Chemical Reactions Analysis

Trifluoromethylsulfonate groups are known to facilitate various chemical transformations. For instance, hafnium trifluoromethanesulfonate (Hf(OTf)4) has been used as an efficient catalyst in the Fries rearrangement and direct acylation of phenol and naphthol derivatives . Similarly, trifluoromethanesulfonic acid catalyzes Friedel-Crafts alkylations, demonstrating the reactivity of trifluoromethylsulfonate-containing compounds in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives, such as phenol-2,4-disulfonic acid dihydrate, have been studied, revealing interesting aspects like protonic conductivity and the influence of environmental humidity on conductivity . These properties are indicative of the potential utility of this compound in various applications, including material science and catalysis.

properties

IUPAC Name

1,1,1-trifluoro-N-(4-hydroxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-1-3-6(12)4-2-5/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVWJIAZVARRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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